molecular formula C22H30Cl2N2O2 B2943152 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215749-49-7

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2943152
CAS No.: 1215749-49-7
M. Wt: 425.39
InChI Key: WTOUEGYVEFCQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a complex organic compound of significant interest in chemical and pharmaceutical research. It features a piperazine ring, a common structural motif in many biologically active molecules, which is substituted with a 5-chloro-2-methylphenyl group and a 2,4-dimethylphenoxypropan-2-ol moiety . Piperazine-containing compounds are frequently explored in medicinal chemistry for their versatile interactions with biological targets. Piperazine derivatives are known to play key roles in drugs targeting the central nervous system and are often investigated for their potential as ligands for various receptors, such as dopamine receptors, which are relevant in the study of conditions like Parkinson's disease . The presence of the chloro and methyl substituents on the aromatic rings can influence the compound's lipophilicity, electronic properties, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . This compound is presented as a dihydrochloride salt to enhance its stability and solubility. It is supplied with guaranteed high purity for reliable and reproducible results in your experiments. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-16-4-7-22(18(3)12-16)27-15-20(26)14-24-8-10-25(11-9-24)21-13-19(23)6-5-17(21)2;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOUEGYVEFCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Attachment of the Propanol Group: The intermediate is then reacted with 3-(2,4-dimethylphenoxy)propan-2-ol in the presence of a suitable catalyst to form the final compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets.

    Chemical Biology: It serves as a tool compound in chemical biology research to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Piperazine Modifications

  • Target Compound vs. : Both share the 5-chloro-2-methylphenyl group on piperazine, which likely enhances receptor binding specificity. However, the target’s 2,4-dimethylphenoxy substituent (vs.
  • Comparison with : The 4-methoxyphenyl group in introduces electron-donating effects, which might lower metabolic stability compared to the electron-withdrawing chloro group in the target .

Phenoxy Group Variations

  • Target vs. : The 2-allyl-4-methoxyphenoxy group in adds steric bulk and a reactive allyl moiety, which could influence pharmacokinetics (e.g., CYP450 interactions). The target’s 2,4-dimethylphenoxy group balances lipophilicity and metabolic resistance .
  • Comparison with : The unsubstituted phenoxy group in results in lower molecular weight (342.4 vs. 445.4) but reduced receptor affinity due to fewer hydrophobic interactions .

Physicochemical Implications

  • Lipophilicity: The target’s 2,4-dimethylphenoxy group (LogP ~3.2, estimated) increases lipophilicity compared to ’s 4-chlorophenoxy (LogP ~2.8), favoring membrane permeability.
  • Solubility : Hydrochloride salts (target, ) improve aqueous solubility over free bases like .

Hypothesized Pharmacological Activity

While direct activity data are unavailable in the provided evidence, structural analogs suggest:

  • Serotonin Receptor Modulation : The 5-chloro-2-methylphenyl-piperazine motif is common in 5-HT₁A/2A ligands .
  • Adrenergic Receptor Interactions: Phenoxy-propanol derivatives often exhibit α/β-adrenergic activity, modulated by substituent bulk and polarity .

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
LogP3.9809
Polar Surface Area19.5903 Ų
Hydrogen Bond Acceptors2

Antimicrobial Activity

Research indicates that piperazine derivatives, including those similar to this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with piperazine moieties often demonstrate moderate to good antimicrobial activity against various bacterial strains. For instance, a series of synthesized piperazine derivatives were tested for their antimicrobial efficacy, revealing that most exhibited significant activity against Gram-positive and Gram-negative bacteria .

Antidepressant Effects

Piperazine derivatives have also been studied for their potential antidepressant effects. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. In vitro studies have shown that certain piperazine compounds can inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft, which is beneficial in treating depression .

Acetylcholinesterase Inhibition

Another important biological activity of this compound is its potential as an acetylcholinesterase inhibitor. Piperazine derivatives have been shown to bind at both the peripheral anionic site and the catalytic site of acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Study on Antimicrobial Properties

In a study published in the Journal of Korean Chemical Society, various piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited varying degrees of effectiveness against bacterial strains, with some compounds showing excellent inhibition zones compared to standard antibiotics .

Evaluation of Neuroprotective Effects

A recent study focused on the neuroprotective effects of piperazine derivatives demonstrated that these compounds could reduce oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways, suggesting potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and piperazine coupling. A reflux method under nitrogen atmosphere with toluene as a solvent is commonly employed for intermediates like 1-phenyl-2-(4-(2-methoxyphenyl)piperazinyl)propan-1-ol derivatives . To optimize yields:

  • Use stoichiometric ratios of 1:1 for key reactants (e.g., phthalic anhydride and amino acids) to minimize side products.
  • Monitor reaction progress via HPLC (e.g., using C18 columns with 2.0 µL sample injection volumes) to identify impurities early .
  • Employ temperature-controlled reflux (e.g., 90°C for 24 hours) to ensure complete conversion without thermal degradation .

Basic Question: How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

  • Single-crystal X-ray diffraction is critical for resolving stereochemistry. Parameters include a data-to-parameter ratio >16.8, mean σ(C–C) = 0.002 Å, and R-factors <0.1 for reliability .
  • NMR spectroscopy (e.g., ¹H/¹³C) can confirm substituent positions, particularly for distinguishing between 5-chloro-2-methylphenyl and 2,4-dimethylphenoxy groups.
  • Mass spectrometry (HRMS or ESI-MS) should validate molecular weight (e.g., 373.886 g/mol for structurally similar piperazine derivatives) .

Advanced Question: How can researchers address contradictions in receptor binding data for piperazine-based analogs?

Answer:
Contradictions often arise from variations in assay conditions or stereochemical purity. A systematic approach includes:

  • Comparative binding assays : Test the compound against standard ligands (e.g., 5-HT1A or D2 receptors) under identical buffer conditions (pH 7.4, 25°C) .
  • Chiral resolution : Use preparative HPLC with chiral columns to isolate enantiomers, as stereochemistry significantly impacts receptor affinity .
  • Molecular docking : Validate experimental IC50 values with computational models (e.g., AutoDock Vina) to identify binding pose discrepancies .

Advanced Question: What strategies are effective for analyzing pharmacokinetic properties, such as metabolic stability?

Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) at 37°C, and quantify metabolites via LC-MS/MS. Monitor for demethylation or hydroxylation at the 2,4-dimethylphenoxy group .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, critical for correlating in vitro potency with in vivo efficacy .
  • Permeability studies : Employ Caco-2 cell monolayers to assess intestinal absorption potential, ensuring apical-basolateral transport ratios >2.0 .

Advanced Question: How can researchers design experiments to resolve conflicting solubility data in aqueous vs. non-polar solvents?

Answer:

  • Phase solubility analysis : Perform shake-flask experiments at 25°C, varying pH (1.2–7.4) and ionic strength. Use UV-Vis spectroscopy for quantification .
  • Co-solvent screening : Test solubility in PEG-400, ethanol, or propylene glycol mixtures (10–40% v/v) to identify formulation-friendly solvents .
  • Thermodynamic modeling : Apply Hansen solubility parameters to predict miscibility gaps, especially for the hydrochloride salt form .

Basic Question: What analytical techniques are recommended for purity assessment, and how are thresholds determined?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water gradients. Purity thresholds ≥98% are typical for pharmacological studies .
  • TGA-DSC : Confirm thermal stability (decomposition >200°C) and hydrate/solvate content (weight loss <0.5% below 100°C) .
  • Elemental analysis : Acceptable carbon/hydrogen/nitrogen deviations ≤0.4% from theoretical values .

Advanced Question: How can researchers investigate the compound’s potential off-target effects in complex biological systems?

Answer:

  • Broad-spectrum kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
  • Transcriptomic analysis : Use RNA-seq on treated cell lines (e.g., HEK293) to detect dysregulated pathways (e.g., MAPK or PI3K-Akt) .
  • CYP450 inhibition assays : Prioritize CYP3A4 and CYP2D6 isoforms due to their role in drug-drug interactions .

Advanced Question: What computational methods are validated for predicting the compound’s reactivity in biological matrices?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are widely used .
  • Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers or serum albumin (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • ADMET Predictors™ : Utilize software to estimate metabolic liabilities (e.g., cytochrome P450 turnover) .

Basic Question: How should stability studies be designed for long-term storage of the hydrochloride salt?

Answer:

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) with monthly sampling. Monitor for discoloration or hydrochloride dissociation via pH measurements .
  • Light sensitivity : Expose to 1.2 million lux-hours UV/vis light and compare chromatograms pre/post exposure .
  • Lyophilization : For hygroscopic batches, assess residual solvents (<0.5% acetone/ethanol) after freeze-drying .

Advanced Question: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Answer:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with target engagement data (e.g., receptor occupancy via PET imaging) .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to quantify brain/plasma ratios in rodent models .
  • Species-specific metabolism : Compare metabolite profiles across species (human vs. rodent hepatocytes) to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.